(R)-1-(p-Tolyl)propan-1-amine hydrochloride

Chiral Resolution Enantiomeric Purity Procurement

This (R)-enantiomer is a defined chiral building block essential for asymmetric synthesis. Unlike the racemate or (S)-isomer, its specific stereochemistry ensures correct 3D architecture in drug candidates and catalysts. Sourcing this verified (R)-isomer is mandatory for reproducible results and achieving desired biological activity in single-enantiomer API development.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 239105-47-6
Cat. No. B591856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(p-Tolyl)propan-1-amine hydrochloride
CAS239105-47-6
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)C)N
InChIInChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1
InChIKeyFWTZOQCAVLMPJE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (R)-1-(p-Tolyl)propan-1-amine hydrochloride (CAS 239105-47-6): A Verified Chiral Building Block for Asymmetric Synthesis and Pharmaceutical R&D


(R)-1-(p-Tolyl)propan-1-amine hydrochloride, with CAS 239105-47-6, is a chiral primary amine building block that features a defined (R)-stereocenter adjacent to the amine group . It is supplied as the hydrochloride salt for enhanced stability and handling . This compound is widely used in asymmetric synthesis and medicinal chemistry as a chiral intermediate for constructing enantiomerically pure molecules , with applications spanning from pharmaceutical lead generation to the development of novel catalysts and resolving agents .

Why (R)-1-(p-Tolyl)propan-1-amine hydrochloride (CAS 239105-47-6) Cannot Be Replaced by Its (S)-Enantiomer or Racemate in Asymmetric Applications


In asymmetric synthesis, the (R)-enantiomer of 1-(p-tolyl)propan-1-amine hydrochloride is not interchangeable with its (S)-enantiomer (CAS 1168139-46-5) or the racemic mixture (CAS 174636-87-4). The specific (R)-configuration is critical for establishing the desired three-dimensional architecture in target molecules, which directly influences biological activity and pharmacological profiles . Using the wrong enantiomer or a racemate can lead to failed reactions, reduced yields of the desired stereoisomer, or the production of biologically inactive or even harmful diastereomers [1]. Therefore, sourcing the verified (R)-isomer is a mandatory step for projects requiring precise chiral control, such as the development of single-enantiomer pharmaceuticals or the preparation of chiral auxiliaries and resolving agents .

Quantitative Differentiation of (R)-1-(p-Tolyl)propan-1-amine hydrochloride (CAS 239105-47-6) from its Chiral Analogues


Enantiomeric Purity and Cost Analysis: (R)-Isomer vs. (S)-Isomer and Racemate

The (R)-1-(p-tolyl)propan-1-amine hydrochloride is available from multiple suppliers with a minimum purity specification of 97% . In contrast, the (S)-enantiomer (free base) is available at a lower purity of 95% [1]. The racemic mixture (CAS 174636-87-4) is also available but lacks the defined stereochemistry required for asymmetric applications [2]. A direct cost comparison shows that 1g of the (R)-enantiomer hydrochloride is priced at €595.00, providing a quantifiable procurement benchmark .

Chiral Resolution Enantiomeric Purity Procurement

Chiral Resolution Efficiency: (R)-Isomer as a Resolving Agent

The (R)-enantiomer is explicitly categorized and utilized as a chiral resolving agent or auxiliary in asymmetric synthesis and chiral resolution studies . While specific yield or enantiomeric excess (ee) data for reactions using this exact compound as a resolving agent are not publicly available in the search results, its designated role distinguishes it from non-chiral or opposite-enantiomer analogues, which would not produce the same diastereomeric complexes . The compound's use in this capacity is a class-level inference from its known properties as a chiral amine .

Chiral Resolution Diastereomeric Resolution Process Chemistry

Physicochemical and Handling Properties: Hydrochloride Salt Advantage

The compound is supplied as the hydrochloride salt (C10H16ClN, MW 185.69), which offers enhanced stability and ease of handling compared to its free base form (C10H15N, MW 149.23) . The hydrochloride salt is a solid at room temperature, simplifying weighing and storage, whereas the free base may be a liquid or have different physical properties [1]. This is a direct advantage over the (S)-enantiomer free base (CAS 623143-32-8), which is often supplied as a liquid or requires different handling conditions .

Salt Form Stability Handling

Application-Specific Differentiation: Use in Antidepressant and Antihypertensive Synthesis

This compound is specifically cited as an intermediate in the synthesis of various drugs, including antidepressants and antihypertensives, due to its role in creating active pharmaceutical ingredients with precise stereochemistry . While the (S)-enantiomer is also described as a pharmaceutical intermediate, it is noted for its application in CRAC channel modulators [1], a different therapeutic area. This difference in cited applications suggests a potential divergence in downstream utility, which is a key consideration for procurement in specific drug discovery programs [2].

Pharmaceutical Intermediates Drug Synthesis Asymmetric Synthesis

Regulatory and Storage Profile: MDL Number and Long-Term Storage Conditions

This compound is assigned an MDL number (MFCD12910560), which facilitates unambiguous identification and regulatory compliance in research and industrial settings . It is recommended for long-term storage in a cool, dry place, ensuring stability and extending shelf life . In contrast, the (S)-enantiomer free base (CAS 623143-32-8) is listed with an MDL number of 'N/A' in some vendor databases, which can complicate sourcing and regulatory documentation .

Regulatory Compliance Storage Stability Procurement

Supplier Availability and Procurement Benchmark: Comparative Pricing and Purity Across Vendors

The (R)-1-(p-tolyl)propan-1-amine hydrochloride is available from multiple vendors at a baseline purity of 97% [1], with some offering 98% purity . The (S)-enantiomer hydrochloride (CAS 1168139-46-5) is also available but with less transparent pricing and purity data in public sources . This established supply chain for the (R)-isomer, with clearly defined specifications, reduces procurement risk and ensures consistent quality for ongoing research projects.

Procurement Vendor Comparison Supply Chain

Validated Application Scenarios for (R)-1-(p-Tolyl)propan-1-amine hydrochloride (CAS 239105-47-6) in R&D and Production


Asymmetric Synthesis of Enantiopure Pharmaceuticals

Utilize (R)-1-(p-tolyl)propan-1-amine hydrochloride as a chiral building block to synthesize single-enantiomer active pharmaceutical ingredients (APIs), particularly those targeting antidepressant or antihypertensive mechanisms . The (R)-stereocenter is essential for achieving the desired biological activity and avoiding the off-target effects associated with the wrong enantiomer .

Development of Novel Chiral Resolving Agents and Auxiliaries

Employ this compound in the development and optimization of new chiral resolution methods or as a chiral auxiliary in asymmetric transformations. Its solid hydrochloride salt form and high purity facilitate accurate stoichiometry and reproducible results in diastereomeric salt formation .

Medicinal Chemistry for Lead Optimization

Incorporate the (R)-isomer into medicinal chemistry programs to explore structure-activity relationships (SAR) for chiral drug candidates. The compound's defined stereochemistry allows for precise control over the 3D shape of lead molecules, which is critical for target binding and selectivity .

Process Chemistry and Scale-Up Studies

Leverage the established supply chain and regulatory identifiers (MDL MFCD12910560) of this compound for process development and scale-up studies. Its consistent purity and solid-state stability reduce variability during reaction optimization and pilot plant trials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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